2-Bromo-5-(tributylstannyl)thiazole
Overview
Description
“2-Bromo-5-(tributylstannyl)thiazole” is a chemical compound with the IUPAC name 2-bromo-5-(tributylstannyl)-1,3-thiazole . It has a molecular weight of 453.07 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/3C4H9.C3HBrNS.Sn/c3*1-3-4-2;4-3-5-1-2-6-3;/h3*1,3-4H2,2H3;1H;
. This code provides a standardized way to represent the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds can be used as reagents for arylation of thiazole by Stille cross-coupling .Physical And Chemical Properties Analysis
“this compound” has a boiling point of 307-309 °C and a density of 1.1900 g/mL at 25 °C . Its refractive index is 1.5200 .Scientific Research Applications
Synthesis of Heteroaryl Compounds
2-Bromo-5-(tributylstannyl)thiazole serves as a pivotal precursor in the synthesis of heteroaryl compounds through cross-coupling reactions. The compound is instrumental in converting aryl- and heteroaryl-halides to 5-aryl- and 5-heteroaryl-1H-tetrazoles via the Stille reaction, a palladium-catalyzed cross-coupling process, showcasing its versatility in creating structurally diverse heterocyclic compounds with potential pharmaceutical applications (Bookser, 2000).
Development of Fluorescent Compounds
The reagent is also employed in the design and preparation of thiazole-based aromatic heterocyclic fluorescent compounds, demonstrating its utility in creating materials with adjustable electronic properties for potential use in optical and electronic devices. These compounds exhibit significant photophysical and electrochemical properties, indicating their potential in developing new fluorescent materials (Tao et al., 2013).
Organic Ionic Liquids (OILs) Promotion
In another application, derivatives of thiazole, related in function if not directly by structure, have been shown to promote the benzoin condensation, an essential reaction in organic synthesis, highlighting the broader utility of thiazole compounds in facilitating chemical transformations (Davis & Forrester, 1999).
Anticancer Evaluations
Furthermore, thiazole derivatives, including those related to this compound, have been synthesized and evaluated for their anticancer activity. This underscores the significant role of thiazole compounds in the development of new therapeutic agents, especially in targeting cancer (Noolvi et al., 2011).
Safety and Hazards
The safety information for “2-Bromo-5-(tributylstannyl)thiazole” indicates that it has several hazard statements including H301, H312, H315, H319, H360FD, H372, and H410 . Precautionary measures include P202, P273, P280, P301 + P310, P302 + P352 + P312, and P305 + P351 + P338 . It’s classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 1 .
properties
IUPAC Name |
(2-bromo-1,3-thiazol-5-yl)-tributylstannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3HBrNS.Sn/c3*1-3-4-2;4-3-5-1-2-6-3;/h3*1,3-4H2,2H3;1H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKZFBRKEMXQQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BrNSSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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